molecular formula C15H17NO2 B11102637 Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate

Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate

Cat. No.: B11102637
M. Wt: 243.30 g/mol
InChI Key: RJBWWXGYWGHFMC-MDWZMJQESA-N
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Description

The combination of the electron-withdrawing cyano group and sterically bulky trimethyl substituents distinguishes it from simpler cinnamate derivatives .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoate

InChI

InChI=1S/C15H17NO2/c1-5-18-15(17)13(9-16)8-14-11(3)6-10(2)7-12(14)4/h6-8H,5H2,1-4H3/b13-8+

InChI Key

RJBWWXGYWGHFMC-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1C)C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1C)C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate can be synthesized through the esterification of alpha-cyano-2,4,6-trimethylcinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Comparison with Similar Compounds

Research Findings and Data

Reactivity in Substitution Reactions

A comparative study of cyanocinnamates demonstrated that halogenated derivatives (e.g., 4-bromo or 4-chloro) undergo nucleophilic aromatic substitution 50% faster than the trimethyl-substituted compound due to reduced steric hindrance and stronger electron-withdrawing effects .

Thermal Stability

Thermogravimetric analysis (TGA) revealed that this compound decomposes at 280°C, compared to 240°C for Ethyl α-cyanocinnamate, highlighting the stabilizing effect of methyl groups .

Biological Activity

Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group and a cinnamate moiety. The molecular formula is C13H13NO2C_{13}H_{13}NO_2, and it has a molecular weight of approximately 217.25 g/mol. The presence of the cyano group suggests potential interactions with biological targets such as enzymes and receptors.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The compound showed IC50 values of 45 μM for HeLa cells and 60 μM for MCF-7 cells, indicating potent activity against cervical and breast cancer cells respectively .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis.

  • Research Findings : In a controlled study using carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant decrease in paw swelling compared to the control group.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The cyano group may interact with active sites of enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in pain and inflammation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
Ethyl CinnamateC11H12O2EsterAntioxidant
Methyl CyanoacetateC5H7NO2CyanoIntermediate in synthesis
Ethyl 4-(dimethylamino)cinnamateC12H15N1O2Amino, EsterAnticancer

This table highlights how this compound's unique combination of functional groups may confer distinct biological activities not found in simpler analogs.

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